![molecular formula C12H15O6P B14464923 2-[(Diethoxyacetyl)oxy]-2H-1,3,2-benzodioxaphosphole CAS No. 67191-31-5](/img/structure/B14464923.png)
2-[(Diethoxyacetyl)oxy]-2H-1,3,2-benzodioxaphosphole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Diethoxyacetyl)oxy]-2H-1,3,2-benzodioxaphosphole is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential for forming complex molecules. The compound is characterized by the presence of a benzodioxaphosphole ring, which is a phosphorus-containing heterocycle, and a diethoxyacetyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Diethoxyacetyl)oxy]-2H-1,3,2-benzodioxaphosphole typically involves the reaction of a benzodioxaphosphole precursor with diethoxyacetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is maintained at low to moderate levels to ensure the stability of the intermediate compounds.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters, thereby improving the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Diethoxyacetyl)oxy]-2H-1,3,2-benzodioxaphosphole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: The diethoxyacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield phosphine oxides, while reduction reactions produce phosphine derivatives.
Aplicaciones Científicas De Investigación
2-[(Diethoxyacetyl)oxy]-2H-1,3,2-benzodioxaphosphole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[(Diethoxyacetyl)oxy]-2H-1,3,2-benzodioxaphosphole involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The pathways involved in these interactions are still under investigation, but they are believed to involve the formation of stable adducts and subsequent biochemical modifications.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Diethoxyacetophenone: A compound with a similar diethoxyacetyl group but different core structure.
1,3,2-Benzodioxaphosphole derivatives: Compounds with variations in the substituents on the benzodioxaphosphole ring.
Uniqueness
2-[(Diethoxyacetyl)oxy]-2H-1,3,2-benzodioxaphosphole is unique due to its combination of a benzodioxaphosphole ring and a diethoxyacetyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
67191-31-5 |
|---|---|
Fórmula molecular |
C12H15O6P |
Peso molecular |
286.22 g/mol |
Nombre IUPAC |
1,3,2-benzodioxaphosphol-2-yl 2,2-diethoxyacetate |
InChI |
InChI=1S/C12H15O6P/c1-3-14-12(15-4-2)11(13)18-19-16-9-7-5-6-8-10(9)17-19/h5-8,12H,3-4H2,1-2H3 |
Clave InChI |
AEOUPDGSBWBQEY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C(=O)OP1OC2=CC=CC=C2O1)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


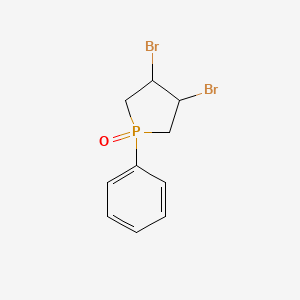


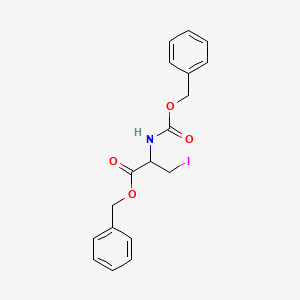
![2-Propenoic acid, 2-methyl-, telomer with 2-[(1,1-dimethylethyl)amino]ethyl 2-methyl-2-propenoate, 1-dodecanethiol, methyl 2-methyl-2-propenoate and rel-(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 2-methyl-2-propenoate](/img/structure/B14464872.png)
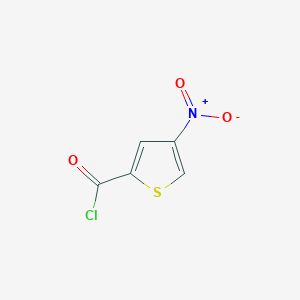

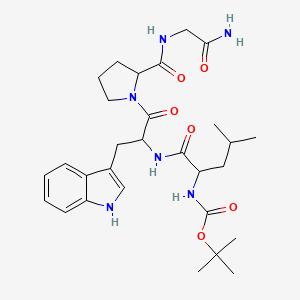


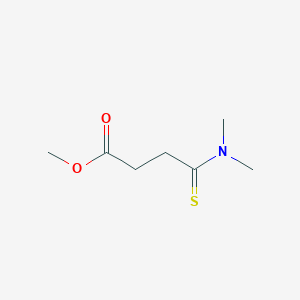
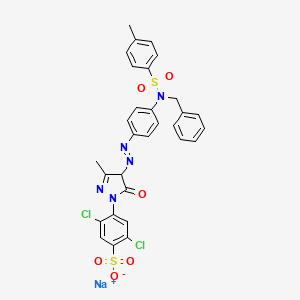
![1b,2,5,5a,6,6a-Hexahydro-1aH-indeno[1,2-b]oxirene](/img/structure/B14464920.png)
![1-[3-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-indol-1-yl]ethan-1-one](/img/structure/B14464924.png)
